![molecular formula C16H13ClO4 B13953803 3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid CAS No. 50836-00-5](/img/structure/B13953803.png)
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid is an organic compound with a complex structure that includes a chlorophenyl group and a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorophenylacetic acid with 1,3-benzodioxole under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Shares the chlorophenyl group but lacks the benzodioxole moiety.
4-Chlorocinnamic acid: Contains a similar chlorophenyl group but differs in the overall structure.
3-(4-Chlorophenyl)-1-propanol: Similar in structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid is unique due to the presence of both the chlorophenyl and benzodioxole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50836-00-5 |
|---|---|
Molekularformel |
C16H13ClO4 |
Molekulargewicht |
304.72 g/mol |
IUPAC-Name |
3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid |
InChI |
InChI=1S/C16H13ClO4/c17-12-7-5-11(6-8-12)16(10-9-15(18)19)20-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,19) |
InChI-Schlüssel |
HXQZDWACJPVSJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC(O2)(CCC(=O)O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


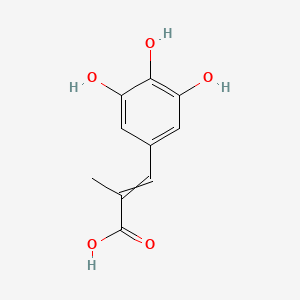

![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)



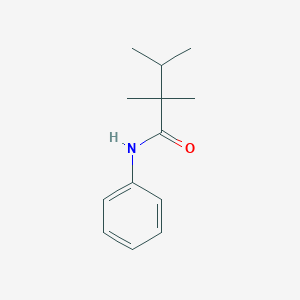

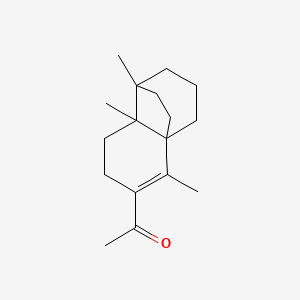


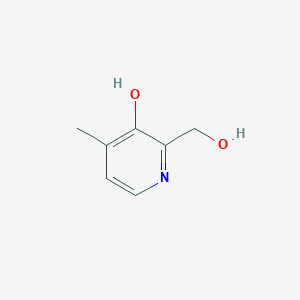
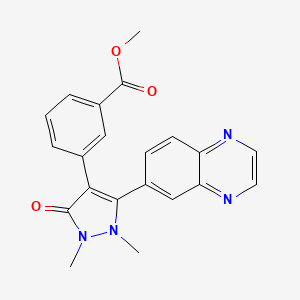
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
